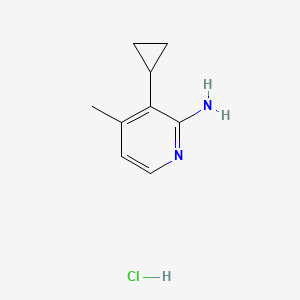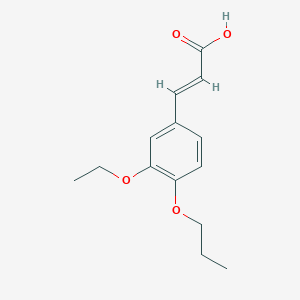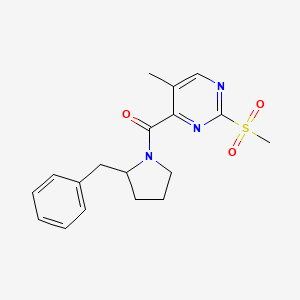
(2-Benzylpyrrolidin-1-yl)-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylpyrrolidin-1-yl)-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMS-986177 and is a small molecule inhibitor of TYK2 and JAK1, two enzymes that play a crucial role in the immune system. We will also list future directions for research on this compound.
Mecanismo De Acción
TYK2 and JAK1 are enzymes that play a crucial role in the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. BMS-986177 works by selectively inhibiting TYK2 and JAK1, thereby modulating the immune response and reducing inflammation. This compound has also been found to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have significant effects on the immune system, including the modulation of cytokine production and the inhibition of immune cell activation. This compound has also been found to reduce inflammation in various animal models of autoimmune diseases. In addition, BMS-986177 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMS-986177 in lab experiments is its high selectivity and potency for TYK2 and JAK1. This compound has also been optimized for high yields and purity, making it suitable for use in various research studies. However, one limitation of using BMS-986177 is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BMS-986177, including the development of new formulations and delivery methods for this compound. In addition, further studies are needed to investigate the potential applications of BMS-986177 in the treatment of various autoimmune diseases and cancers. Finally, more research is needed to understand the mechanism of action of BMS-986177 and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of BMS-986177 involves several steps, including the reaction of 2-benzylpyrrolidine with 2-chloro-5-methylpyrimidine-4-carbaldehyde to form an intermediate compound. This intermediate is then treated with methylsulfonyl chloride to form the final product, BMS-986177. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in research studies.
Aplicaciones Científicas De Investigación
BMS-986177 has been found to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By inhibiting TYK2 and JAK1, this compound can modulate the immune response and reduce inflammation. In addition, BMS-986177 has shown promising results in the treatment of certain cancers, such as melanoma and non-small cell lung cancer, by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-12-19-18(25(2,23)24)20-16(13)17(22)21-10-6-9-15(21)11-14-7-4-3-5-8-14/h3-5,7-8,12,15H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQQNFHSSPCTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N2CCCC2CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylpyrrolidine-1-carbonyl)-2-methanesulfonyl-5-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)
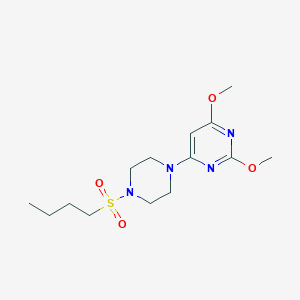
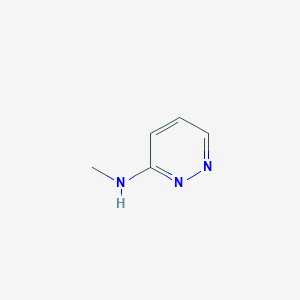
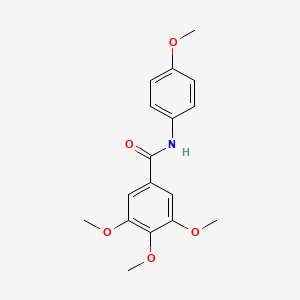

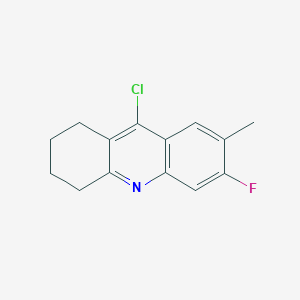

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
